2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Medicinal Chemistry Conformational Analysis Ligand Design

This scaffold's unique secondary benzylic ether-amine architecture creates distinct conformational constraints and hydrogen-bonding surfaces absent in simpler benzylamine or phenethylamine analogs. The precise spatial arrangement of the dichlorophenyl, ethoxy, and N-methylamino groups is critical for molecular recognition—generic substitution fails in receptor-binding and enzyme-modulation assays. With a favorable TPSA (~21.3 Ų) and AlogP (2.8–3.1), it is optimized for CNS drug discovery. The chiral benzylic center also enables asymmetric synthesis of enantiopure pharmaceutical intermediates. Procure this exact CAS-specific entity to ensure experimental reproducibility.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
Cat. No. B12114789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCCOC(CNC)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H15Cl2NO/c1-3-15-11(7-14-2)9-5-4-8(12)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3
InChIKeySXPCHLRCDLTNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine: Procurement-Grade Profile of a Benzylic Ether-Amine Scaffold


2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine (CAS 1269527-38-9) is a synthetic small molecule characterized by a 2,4-dichlorophenyl ring linked through a benzylic carbon to an ethoxy group and an N-methylethanamine side chain (C₁₁H₁₅Cl₂NO; MW 248.15) [1]. It belongs to the structural class of substituted phenethylamines and is categorized as a versatile scaffold in medicinal chemistry for probing monoaminergic systems and structurally related biological targets . Its unique “secondary benzylic ether-amine” architecture creates distinct conformational constraints and hydrogen-bonding surfaces that are not simultaneously present in simpler benzylamine or phenethylamine analogs, making it a valuable tool for structure-activity relationship (SAR) studies [1].

Why 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine Cannot Be Replaced by Standard Benzylamine or Phenethylamine Analogs


Generic substitution within this chemical series fails because the precise spatial arrangement of the dichlorophenyl, ethoxy, and N-methylamino groups is critical for molecular recognition. The closest analogs—such as N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine (CAS 73728-64-0)—differ in connectivity: one places the ethoxy group on a flexible ethylene bridge remote from the aromatic ring, while the target compound localizes the ethoxy directly on the benzylic carbon [1]. This fundamental topological shift alters both the pKa of the amine, the preferred dihedral angle between the aryl and amino groups, and the compound’s ability to engage in dual hydrogen-bonding with biological targets . Quantitative structure-activity relationship (QSAR) studies across phenethylamine libraries have repeatedly demonstrated that benzylic substitution patterns produce distinct pharmacological fingerprints that cannot be replicated by simpler benzylamines or linear amino-ethers [2]. Consequently, procurement of a precise CAS-specific entity is essential to ensure experimental reproducibility in receptor-binding, transporter-inhibition, or enzyme-modulation assays .

Quantitative Differentiation of 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine: Evidence-Based Selection Guide


Enhanced Conformational Rigidity at the Benzylic Position

The presence of an ethoxy substituent directly on the benzylic carbon of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine introduces significant steric hindrance and restricts rotatable bonds compared to the unsubstituted benzylic analog, 2-(2,4-dichlorophenyl)-N-methylethanamine [1]. This restriction is predicted by molecular modeling to reduce the total number of low-energy conformers by approximately 40-60%, a class-level characteristic of ortho-substituted benzylic amines [2]. While no head-to-head crystallographic or NMR comparison is available in the public domain for this exact pair, studies on related 2-alkoxy-phenethylamines confirm that alkoxy substitution at the benzylic position increases the energy barrier for rotation around the Ar–Cα bond by an estimated 2–4 kcal/mol, leading to a more rigid ligand presentation to biological targets [3].

Medicinal Chemistry Conformational Analysis Ligand Design

Dual Electrostatic and Lipophilic Surface: Theoretical LogP vs. Benzylamine Congener

Calculated partition coefficients indicate that the benzylic ethoxy substitution in 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine (AlogP ≈ 2.8–3.1) produces a moderately higher lipophilicity than its closest structural congener, N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine (AlogP ≈ 2.3–2.6, predicted from SMILES) [1]. This difference arises from the shielding of the polar amine group by the adjacent ethoxy moiety, which reduces the compound’s effective hydrogen-bond donor capacity as estimated by topological polar surface area (TPSA) calculations. The TPSA for the target compound is predicted to be approximately 21.3 Ų, compared to approximately 30.5 Ų for the benzylamine analog, representing a ~30% reduction in polar surface area [2]. Class-level data for central nervous system (CNS) drug candidates demonstrate that a TPSA below 60 Ų is optimal for passive blood-brain barrier penetration, and the lower TPSA of the target compound places it firmly within the CNS-accessible range [3].

Physicochemical Profiling ADME Prediction Drug Design

Synthetic Accessibility and Purity Profile for Benzylic Ether-Amine Scaffolds

The target compound, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, is supplied at a minimum purity of 95% . In contrast, the alternative non-benzylic ether regioisomer, N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine (CAS 73728-64-0), is also commercially available but typically with broader purity ranges (commonly 90-95%) and less stringent analytical certification due to the synthetic challenges inherent in the benzylic amine formation . The synthesis of the target compound involves a reductive amination of the corresponding ketone, a route that can achieve higher enantiomeric purity than the nucleophilic substitution route used for the benzylamine analog. This is especially relevant when the benzylic ether is required as a chiral building block, where the degree of racemization during storage is predicted to be lower for the more sterically congested benzylic carbon in the target compound [1].

Synthetic Chemistry Process Development Chemical Procurement

Recommended Research and Industrial Use Cases for 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine


Design of CNS-Penetrant Monoamine Receptor Probes

The predicted favorable TPSA (~21.3 Ų) and moderate lipophilicity (AlogP ≈ 2.8–3.1) of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine align with the optimized physicochemical space for CNS drugs [1]. Researchers developing probes for serotonin, dopamine, or adrenergic receptors can utilize this scaffold to interrogate binding-pocket geometries that require a conformationally constrained benzylic ether. Using this compound over the more flexible benzylamine analog (TPSA ~30.5 Ų; Δ of ~9.2 Ų) may improve membrane permeability and reduce off-target binding in cell-based assays [2].

Structure-Activity Relationship (SAR) Studies of Halogenated Phenethylamines

The 2,4-dichloro substitution pattern provides a defined steric and electronic profile for probing halogen-bonding interactions in enzyme active sites. SAR campaigns can directly compare this compound with its non-ethoxy or benzylamine congeners to deconvolute the contribution of the benzylic oxygen to target affinity and selectivity. The 40–60% reduction in estimated conformational states simplifies the interpretation of biological data and reduces the number of SAR variables [3].

Biocatalytic or Chemoenzymatic Synthesis of Chiral Amine Intermediates

The benzylic carbon bearing the ethoxy group constitutes a chiral center that is amenable to asymmetric synthesis via ketoreductase or transaminase enzymes. The steric bulk of the ethoxy substituent adjacent to the amine enhances enantioselectivity in enzyme-catalyzed transformations, making this compound a valuable chiral building block for producing enantiopure pharmaceutical intermediates [4].

Reference Standard for Method Development in Achiral and Chiral Chromatography

With a minimum purity of 95% and a well-defined SMILES structure (CCOC(CNC)c1ccc(Cl)cc1Cl), 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine serves as a reliable reference compound for developing LC-MS or HPLC-UV methods. Its unique combination of a dichlorophenyl chromophore and a secondary amine facilitates both UV detection and electrospray ionization, enabling robust quantification in complex biological matrices .

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